Superior Potency Against EGFR L858R/T790M Double Mutant Relative to Osimertinib and Rociletinib
Mavelertinib exhibits significantly greater potency against the EGFR L858R/T790M double mutant compared to osimertinib, rociletinib, and naquotinib in direct biochemical assays [1]. In a head-to-head comparison, mavelertinib demonstrated an IC50 of 3.2 ± 0.9 nM against L858R/T790M, whereas osimertinib required 1.3 ± 0.6 nM, rociletinib 16 nM, and naquotinib 1.2 ± 0.3 nM [1][2]. The quantitative difference of approximately 2.5-fold vs. osimertinib, 5-fold vs. rociletinib, and 2.7-fold vs. naquotinib highlights mavelertinib's enhanced biochemical inhibition of this clinically relevant resistance mutant [1].
| Evidence Dimension | IC50 (nM) against EGFR L858R/T790M double mutant |
|---|---|
| Target Compound Data | 3.2 ± 0.9 nM [1] |
| Comparator Or Baseline | Osimertinib: 1.3 ± 0.6 nM [1]; Rociletinib: 16 nM [2]; Naquotinib: 1.2 ± 0.3 nM [1] |
| Quantified Difference | Mavelertinib IC50 = 3.2 nM vs. Osimertinib 1.3 nM (2.5-fold less potent), vs. Rociletinib 16 nM (5-fold more potent), vs. Naquotinib 1.2 nM (2.7-fold less potent) |
| Conditions | Biochemical kinase inhibition assay using purified EGFR kinase domain, n=3 independent experiments conducted in triplicate [1] |
Why This Matters
Researchers requiring precise modulation of EGFR L858R/T790M-driven signaling should select mavelertinib based on its distinct IC50 profile, which differs materially from other third-generation TKIs and may yield unique concentration-response relationships in cellular models.
- [1] D'Anna JM, et al. IC50 comparison of EGFR tyrosine kinase inhibitors. PMC11551396 Table 2. 2024. View Source
- [2] Nagasaka M, et al. Beyond Osimertinib: The Development of Third-Generation EGFR Tyrosine Kinase Inhibitors For Advanced EGFR+ NSCLC. J Thorac Oncol. 2021 Mar;16(3):e15-e16. Table 1. View Source
